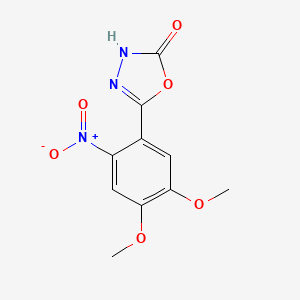![molecular formula C12H22N2O2 B1393801 Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate CAS No. 1221725-82-1](/img/structure/B1393801.png)
Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate
Vue d'ensemble
Description
Tert-butyl 2-azabicyclo[221]hept-1-ylmethylcarbamate is a chemical compound that features a bicyclic structure with a tert-butyl carbamate group
Applications De Recherche Scientifique
Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate is a synthetic compound that primarily targets rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis.
Mode of Action
The compound interacts with its target by inhibiting the activity of rho-associated protein kinase . This inhibition results in changes in the kinase’s downstream signaling pathways, affecting the cellular processes it regulates.
Biochemical Pathways
The inhibition of rho-associated protein kinase affects several biochemical pathways. These include pathways involved in cell motility, such as actin cytoskeleton organization, and pathways involved in cell proliferation and apoptosis . The downstream effects of these changes can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of rho-associated protein kinase. This can lead to changes in cell motility, proliferation, and apoptosis, potentially influencing disease progression in conditions where these processes are dysregulated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate typically involves the protection of 2-azabicyclo[2.2.1]heptan-4-amine with a tert-butyl carbamate group. One common method involves the reaction of 2-azabicyclo[2.2.1]heptan-4-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Oxidation and Reduction: The bicyclic structure can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: The primary product is 2-azabicyclo[2.2.1]heptan-4-amine.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl N-{2-azabicyclo[2.2.1]heptan-1-ylmethyl}carbamate hydrochloride
- Tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride
Uniqueness
Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate is unique due to its specific bicyclic structure and the presence of a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-5-4-9(6-12)7-14-12/h9,14H,4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHTWONROPCVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


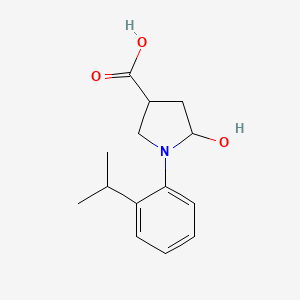

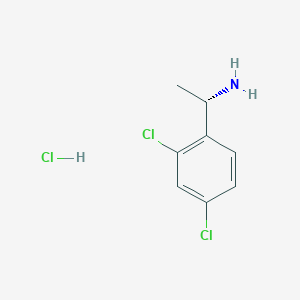

![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)
![5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393726.png)
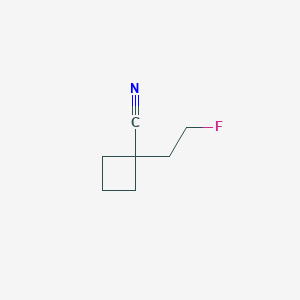
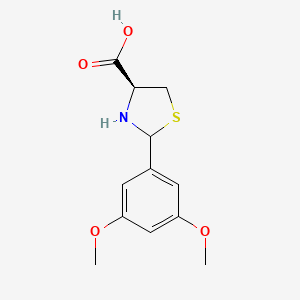
![7-Azaspiro[3.5]nonan-2-one](/img/structure/B1393735.png)

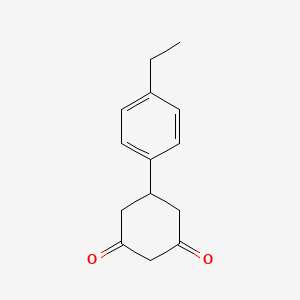
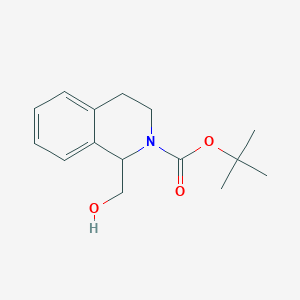
![N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)
